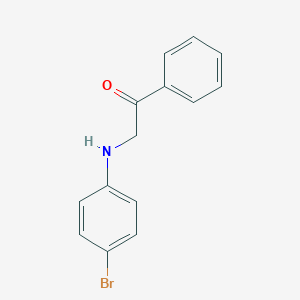

2-(4-Bromoanilino)-1-phenyl-1-ethanone

Overview

Description

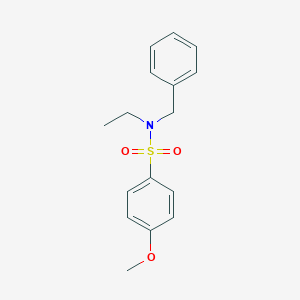

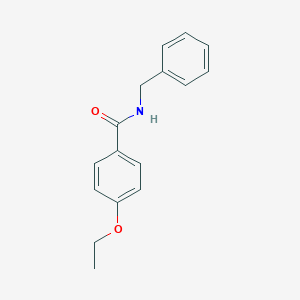

“2-(4-Bromoanilino)-1-phenyl-1-ethanone” is a compound that likely contains a bromine atom attached to an aniline group, a phenyl group, and an ethanone group . It’s important to note that the exact structure and properties of this compound would depend on the specific arrangement of these groups.

Synthesis Analysis

The synthesis of similar compounds often involves reactions like acetylation, bromination, and hydrolysis . For instance, 4-bromoaniline can be synthesized by reacting acetyl chloride-protected aniline with bromine .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the specific arrangement of the bromoanilino, phenyl, and ethanone groups .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve electrophilic aromatic substitution . For example, aniline can undergo nucleophilic substitution with bromine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, similar compounds like 4-bromoaniline have a density of 1.5 g/cm³ and a melting point of 60 to 64 °C .Mechanism of Action

Target of Action

It’s known that bromoanilines, a group to which this compound belongs, are often used in organic synthesis . They can serve as aryl halide substrates in Heck cross-coupling reactions .

Mode of Action

For instance, they can undergo N-TBS protection to shield the aniline nitrogen, which is useful in Heck cross-coupling reactions . These reactions are catalyzed by Pd nanocrystals on COFs to form C-C bonds efficiently .

Biochemical Pathways

Bromoanilines can act as intermediates in various synthetic applications, including the production of pharmaceuticals and complex organic molecules .

Pharmacokinetics

The metabolism of 4-bromoaniline, a related compound, has been studied in rats, revealing the formation of brominated metabolites in urine and bile samples .

Result of Action

Bromoanilines are known to participate in various chemical reactions, leading to the synthesis of complex organic molecules .

Action Environment

The synthesis of bromoanilines involves mild conditions and eco-friendly solvents , suggesting that these factors could potentially influence the compound’s action.

Safety and Hazards

properties

IUPAC Name |

2-(4-bromoanilino)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKCHKLRDTZTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355523 | |

| Record name | 2-(4-Bromoanilino)-1-phenyl-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromoanilino)-1-phenyl-1-ethanone | |

CAS RN |

4831-21-4 | |

| Record name | 2-(4-Bromoanilino)-1-phenyl-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

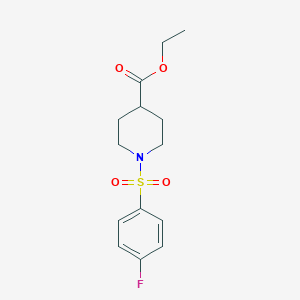

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B186131.png)